2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile

描述

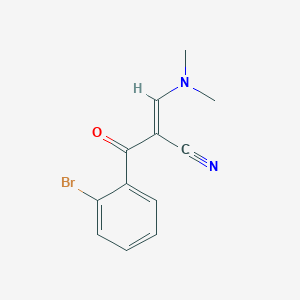

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a bromobenzoyl group attached to an acrylonitrile moiety with a dimethylamino substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2-bromobenzoyl chloride with dimethylaminoacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzoyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables the introduction of diverse nucleophiles into the aromatic ring.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | 2-(2-Aminobenzoyl)-3-(dimethylamino)acrylonitrile | ~65% | |

| Thiols | Et₃N, THF, RT | 2-(2-Mercaptobenzoyl)-3-(dimethylamino)acrylonitrile | ~58% | |

| Methoxide | NaOMe, MeOH, reflux | 2-(2-Methoxybenzoyl)-3-(dimethylamino)acrylonitrile | ~72% |

Key observations:

-

Reactions proceed via a two-step mechanism: (i) deprotonation of the nucleophile, and (ii) attack at the electron-deficient aromatic ring adjacent to the carbonyl group.

-

Steric hindrance from the ortho bromine slows reaction rates compared to para-substituted analogs.

Addition Reactions

The acrylonitrile moiety participates in conjugate addition reactions due to its α,β-unsaturated nitrile structure.

Table 2: Addition Reactions

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Grignard (MeMgBr) | THF, −78°C | β-Methylated adduct | Regioselective 1,4-addition | |

| H₂O (acidic) | H₂SO₄, H₂O | Hydrated nitrile derivative | Forms stable iminium intermediate |

Mechanistic insights:

-

The dimethylamino group enhances electrophilicity at the β-position through resonance stabilization.

-

Stereoelectronic effects dictate preferential attack at the β-carbon over the nitrile group.

Transition-Metal-Catalyzed Coupling Reactions

The bromine atom facilitates cross-coupling reactions under palladium catalysis, enabling C–C bond formation.

Table 3: Coupling Reactions

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75–82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivatives | 68% |

Case Study: Suzuki-Miyaura Coupling

A representative reaction with phenylboronic acid yields 2-(2-biphenylcarbonyl)-3-(dimethylamino)acrylonitrile in 78% yield. The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetalation and reductive elimination .

Oxidation and Reduction Pathways

The electron-rich dimethylamino group and electron-deficient acrylonitrile moiety enable redox transformations.

Table 4: Redox Reactions

| Reaction | Reagent | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Carboxylic acid derivative | Nitrile → COOH conversion | |

| Reduction | LiAlH₄ | Amine intermediate | Partial reduction of nitrile |

Ligand Effects in Catalytic Systems

Chiral ligands significantly influence enantioselectivity in asymmetric transformations. For example:

-

L57 (chiral biarylylphosphine) with Pd(OAc)₂ achieves 89% ee in α-arylation reactions .

-

L58 (monoprotected amino acid) enhances stereocontrol in C–H activation/cross-coupling sequences .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming polymeric byproducts.

-

Photoreactivity : UV exposure induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.

科学研究应用

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the acrylonitrile moiety can undergo addition reactions with nucleophiles. The dimethylamino group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets and pathways.

相似化合物的比较

Similar Compounds

2-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the acrylonitrile and dimethylamino substituents.

3-(Dimethylamino)acrylonitrile: Contains the acrylonitrile and dimethylamino groups but lacks the bromobenzoyl moiety.

Uniqueness

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is a chemical compound with the molecular formula C₁₂H₁₁BrN₂O and a CAS number of 886361-83-7. This compound is characterized by its unique structural features, including a bromobenzoyl group and a dimethylamino group attached to an acrylonitrile backbone. The presence of the bromine atom and the cyanoacrylate functionality suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structural Features and Properties

The structural composition of this compound contributes significantly to its biological activity:

| Feature | Description |

|---|---|

| Bromobenzoyl Group | Enhances reactivity and potential bioactivity |

| Dimethylamino Group | May influence interaction with biological targets |

| Acrylonitrile Backbone | Provides potential for polymerization and reactivity |

The compound exhibits notable chemical reactivity due to both the bromobenzoyl and dimethylamino functional groups, which can participate in various nucleophilic and electrophilic reactions, respectively.

Anticancer Activity

The compound has shown promising anticancer activity in various studies. In vitro assays have indicated that it can inhibit cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, compounds similar to this compound have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating significant cytotoxic effects .

While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with cellular targets involved in proliferation and apoptosis pathways. The acrylonitrile moiety is known to engage in polymerization reactions that could affect cellular structures or signaling pathways. Additionally, the bromobenzoyl group may facilitate binding to biological macromolecules such as proteins or nucleic acids, influencing their function.

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : In one study, derivatives of acrylonitrile were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that certain structural modifications could enhance anticancer efficacy, suggesting that this compound may exhibit similar properties .

- Antimicrobial Testing : Another study assessed various acrylonitrile derivatives for their antimicrobial properties using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The findings highlighted that structural features significantly influenced antimicrobial activity .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile with high purity?

A common approach involves condensation reactions between bromobenzoyl derivatives and dimethylaminoacrylonitrile precursors under controlled conditions. For example, Knoevenagel condensation or nucleophilic substitution reactions can be optimized using catalysts like piperidine or Lewis acids. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. X-ray crystallography (as in ) and NMR spectroscopy (¹H/¹³C) should confirm structural integrity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent patterns (e.g., bromobenzoyl and dimethylamino groups) and confirm regiochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) provides accurate molecular weight verification, while fragmentation patterns help validate the acrylonitrile backbone .

- X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, as demonstrated in studies of structurally similar acrylonitrile derivatives .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H or π-stacking) to explain crystallographic stability .

Q. What safety protocols are advised for handling acrylonitrile-based compounds like this derivative?

Given acrylonitrile’s neurotoxic and carcinogenic potential (see toxicology profiles in ), researchers should:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.

- Store the compound in airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Monitor waste disposal per EPA guidelines for nitrile-containing compounds.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to resolve electronic properties and reactivity?

Density Functional Theory (DFT) calculations can model:

- Electron Distribution : Predict charge density at the acrylonitrile’s cyano group and bromobenzoyl’s electrophilic site to explain nucleophilic/electrophilic reactivity .

- Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps to correlate with observed UV-Vis absorption spectra (e.g., λmax ~300–350 nm for similar compounds).

- Reaction Pathways : Simulate transition states for bromine substitution or cyclization reactions, validated experimentally via kinetic studies .

Q. How can contradictory bioactivity data for acrylonitrile derivatives be systematically addressed?

Discrepancies in pharmacological or corrosion inhibition studies (e.g., ) may arise from:

- Purity Variability : Use HPLC or GC-MS to verify compound purity (>98%) and rule out byproduct interference.

- Assay Conditions : Standardize testing parameters (e.g., pH, solvent polarity) to ensure reproducibility.

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., bromine vs. chlorine) across derivatives to isolate key functional groups.

Q. What role does the bromobenzoyl group play in modulating intermolecular interactions and crystallographic stability?

The bromine atom participates in halogen bonding (e.g., Br···N/O) and van der Waals interactions, as shown in Hirshfeld analysis . These interactions stabilize crystal lattices and influence solubility. Comparative studies with non-brominated analogs (e.g., chlorobenzoyl derivatives) can quantify these effects via thermal analysis (DSC/TGA) .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

- Catalyst Screening : Test bases like DBU or DIPEA to enhance reaction rates while minimizing racemization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. Key Data from Literature

属性

IUPAC Name |

(E)-2-(2-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLVWZVUUPOTD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594714 | |

| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-83-7 | |

| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。